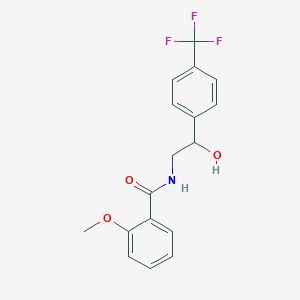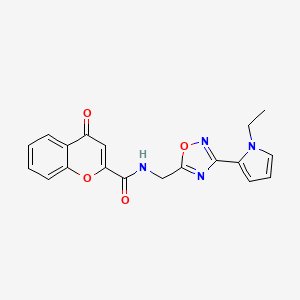![molecular formula C22H29N5O2S B3009849 N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 746613-04-7](/img/structure/B3009849.png)
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a synthetic molecule that may have been designed to target specific biological pathways, potentially as a COX-2 inhibitor. The structure suggests the presence of a triazole ring, which is a common motif in medicinal chemistry due to its mimicry of the amide bond and its ability to engage in hydrogen bonding. The molecule also contains a sulfanyl acetamide group, which could be crucial for its biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a reaction similar to the base-controlled reaction of 2-cyanoacetamidines with sulfonyl azides. This reaction can lead to the formation of 1-substituted 5-amino-1,2,3-triazoles and 4-methylene-1H-1,2,3-triazole-5(4H)-imine derivatives, depending on the reaction conditions and the presence of a base . The ethylphenoxy and prop-2-enyl groups could be introduced through subsequent synthetic steps, possibly involving cross-coupling reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple functional groups that can influence its overall conformation and reactivity. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, which can participate in hydrogen bonding and coordination to metal ions. The cyano and acetamide functionalities are polar and can contribute to the molecule's solubility and binding to biological targets.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The cyano group could undergo nucleophilic addition reactions, while the acetamide moiety could be involved in hydrolysis under acidic or basic conditions. The triazole ring could participate in click chemistry reactions, which are often used to attach various substituents to the core structure in a modular fashion.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of polar groups such as cyano and acetamide would likely make the compound soluble in polar solvents. The molecule's lipophilicity would be modulated by the ethylphenoxy and methylbutan-2-yl groups, which could enhance membrane permeability. The compound's stability could be influenced by the presence of the sulfanyl group, which might be susceptible to oxidation.
Case Studies and Biological Evaluation
While the provided data does not include specific case studies, the biological evaluation of similar compounds has been reported. For instance, a series of methylsulfonyl and sulfamoyl acetamides have been synthesized and evaluated for their COX-2 inhibitory activity. Some of these compounds showed good activity against COX-2 and selectivity over COX-1, as well as desirable analgesic activity in vivo . This suggests that the compound could potentially exhibit similar biological activities, given its structural similarities to the reported COX-2 inhibitors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Researchers have synthesized various novel compounds, including derivatives similar to the specified compound, which showed promising inhibitory effects on different cancer cell lines. For instance, the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored, revealing that some compounds exhibit significant antitumor activity, comparable to known chemotherapy agents (Albratty et al., 2017).
Antimicrobial Evaluation
The antimicrobial properties of isoxazole-based heterocycles have been assessed, showcasing that these compounds, including those structurally related to the specified compound, offer promising results against various bacterial and fungal strains. This highlights the potential for developing new antimicrobial agents from these chemical frameworks (Darwish et al., 2014).
Antiviral and Virucidal Activity
The antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been synthesized and evaluated, indicating potential in reducing viral replication of tested viruses. This research direction underscores the versatility of compounds within this chemical class in addressing viral infections (Wujec et al., 2011).
Antimicrobial Agents
A study on the synthesis and evaluation of new Thiazolidin-4-One Derivatives as potential antimicrobial agents was conducted. These compounds, related by chemical structure to the compound , showed good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Baviskar et al., 2013).
Glutaminase Inhibitors
Research on the design and synthesis of BPTES analogs as glutaminase inhibitors, which are structurally related compounds, has shown that some analogs retain potency and present an opportunity to improve solubility and potentially offer therapeutic benefits in cancer treatment by targeting glutaminase activity (Shukla et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-6-12-27-19(13-29-18-10-8-17(7-2)9-11-18)25-26-21(27)30-14-20(28)24-22(5,15-23)16(3)4/h6,8-11,16H,1,7,12-14H2,2-5H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCNLNLTARYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

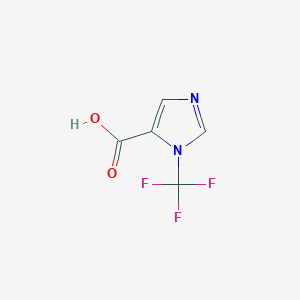
![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
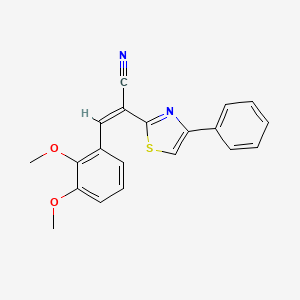

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)
![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3009776.png)
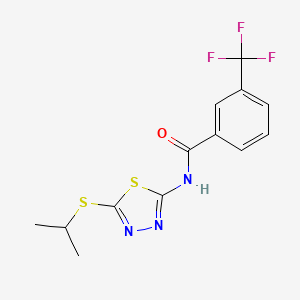

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)
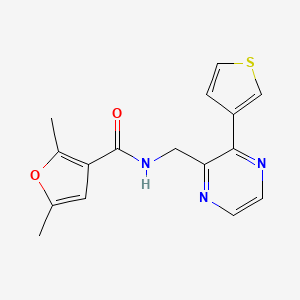
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
![6-(methylthio)-N-(p-tolyl)benzo[d]thiazol-2-amine](/img/structure/B3009785.png)
